Antimalarial Potency Against Chloroquine-Resistant P. falciparum
Eurycomanol demonstrates moderate antimalarial activity against a panel of nine Malaysian chloroquine-resistant Plasmodium falciparum isolates. Its potency is quantifiably lower than that of its glycosylated analog, eurycomanol 2-O-β-D-glucopyranoside, and significantly lower than the clinical standard chloroquine. The IC50 range for eurycomanol is 1.231-4.899 µM, whereas the glycosylated analog shows a more potent IC50 range of 0.389-3.498 µM. For context, the IC50 range for chloroquine against the same isolates was 0.323-0.774 µM [1]. This indicates that while eurycomanol is a validated antimalarial lead, glycosylation at the 2-O position enhances potency against resistant strains.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 1.231 - 4.899 µM |
| Comparator Or Baseline | Eurycomanol 2-O-β-D-glucopyranoside (0.389-3.498 µM); Chloroquine (0.323-0.774 µM) |
| Quantified Difference | Eurycomanol is ~3-5 fold less potent than its glycosylated analog and ~10-15 fold less potent than chloroquine against these resistant isolates. |
| Conditions | Nine Malaysian chloroquine-resistant P. falciparum isolates; in vitro culture. |
Why This Matters
This data defines eurycomanol's specific antimalarial pharmacophore contribution and confirms that glycosylation is a key structural determinant for enhanced activity, making pure eurycomanol essential for structure-activity relationship (SAR) studies and as a reference standard for extract potency.
- [1] Ang HH, Chan KL, Mak JW. In vitro antimalarial activity of quassinoids from Eurycoma longifolia against Malaysian chloroquine-resistant Plasmodium falciparum isolates. Planta Med. 1995;61(2):177-8. View Source
